6-Methoxy-5-nitroquinoline

説明

The exact mass of the compound 6-Methoxy-5-nitroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-5-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

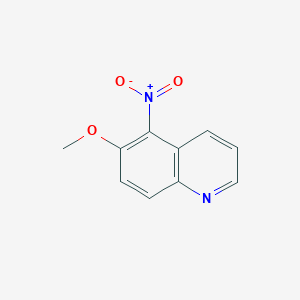

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJDGHWDTDEBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288371 | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-91-2 | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Core Chemical Identity

Chemical Name: 6-Methoxy-5-nitroquinoline CAS Number: 6623-91-2[1] Molecular Formula: C₁₀H₈N₂O₃[1] Molecular Weight: 204.18 g/mol [1]

Structure:

Caption: Molecular structure of 6-methoxy-5-nitroquinoline.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-5-nitroquinoline is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| Melting Point | 101-103 °C | N/A |

| Boiling Point (Predicted) | 371.9 ± 27.0 °C | N/A |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | N/A |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly) | N/A |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and characteristic shifts influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core and the methoxy group, with the carbon attached to the nitro group and those in its vicinity being significantly deshielded.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the N-O stretching of the nitro group (typically two bands), and C=C and C=N stretching vibrations of the quinoline ring. The NIST WebBook provides an IR spectrum for the isomeric 6-methoxy-8-nitroquinoline, which may offer some comparative insights.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol ).

Synthesis and Reactivity

Synthesis: Detailed, peer-reviewed synthesis procedures specifically for 6-methoxy-5-nitroquinoline are not widely documented in readily accessible literature. However, its synthesis can be logically approached through established methods for quinoline and nitroquinoline synthesis. A plausible synthetic strategy involves the nitration of 6-methoxyquinoline.

Proposed Synthetic Pathway:

Sources

6-Methoxy-5-nitroquinoline molecular weight and formula

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the properties, synthesis, and potential applications of 6-methoxy-5-nitroquinoline. By integrating established chemical principles with data from analogous compounds, this document provides a robust framework for understanding and utilizing this valuable heterocyclic intermediate.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The fusion of benzene and pyridine rings creates a unique electronic architecture, imparting significant biological activity. The parent compound, 6-methoxyquinoline, is a key intermediate in the synthesis of pharmaceuticals, including agents with anti-cancer and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety and a versatile chemical handle, dramatically influences the molecule's reactivity and potential applications. This guide focuses specifically on the 5-nitro isomer, 6-methoxy-5-nitroquinoline, a compound poised for exploration in synthetic and pharmaceutical programs.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of 6-methoxy-5-nitroquinoline are summarized below. While detailed, interpreted spectroscopic data remains limited in peer-reviewed literature, characteristic signatures can be predicted based on its structure and comparison with related compounds.

Core Properties

A compilation of the key identifiers and physical properties for 6-methoxy-5-nitroquinoline is presented in Table 1.

Table 1: Physicochemical Properties of 6-Methoxy-5-nitroquinoline

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 204.18 g/mol | [2][3][4][5] |

| CAS Number | 6623-91-2 | [2][4][6] |

| Appearance | Not specified (likely yellow solid) | Inferred |

| Melting Point | 101-103 °C | [5] |

| Boiling Point | 371.9 ± 27.0 °C (Predicted) | [5] |

| IUPAC Name | 6-methoxy-5-nitroquinoline | N/A |

| Synonyms | 5-Nitro-6-methoxyquinoline, NSC 55494 |[5] |

Spectroscopic Characterization (Predicted)

Experimental spectra (¹H NMR, ¹³C NMR, IR, MS) are reported to be available from commercial vendors.[7] In the absence of publicly interpreted spectra, the following section outlines the expected analytical signatures essential for structural verification.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline core, in addition to a characteristic singlet for the methoxy group. Due to the electron-withdrawing nitro group, protons on the same ring (especially at the C4 and C8 positions) will likely be shifted downfield compared to the parent 6-methoxyquinoline. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.9-4.1 ppm.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C5) would be significantly influenced. Spectroscopic data for the precursor, 6-methoxyquinoline, is available for comparison.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[9] The spectrum of 6-methoxy-5-nitroquinoline should exhibit strong, characteristic absorption bands corresponding to the nitro group (N-O) asymmetric and symmetric stretches, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Other expected peaks include C=C and C=N stretching vibrations for the aromatic rings (1600-1450 cm⁻¹) and C-O stretching for the methoxy ether linkage (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (204.18).

Synthesis and Purification

Step 1: Synthesis of the Precursor, 6-Methoxyquinoline

The most established method for synthesizing the quinoline core is the Skraup reaction.[10] This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

Diagram 1: Proposed Synthetic Workflow for 6-Methoxy-5-nitroquinoline

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol (Adapted from Patent CN103804289A for 6-Methoxyquinoline): [3][10]

-

Reaction Setup: To a reaction vessel, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), and an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts).

-

Catalyst/Inhibitor Addition: Add ferrous sulfate (0.20-0.25 parts) and boric acid (1.0-1.3 parts). These act to moderate the often vigorous Skraup reaction, improving safety and yield.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise. The volume ratio of glycerol to sulfuric acid should be approximately 6:1.

-

Reaction: Heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Neutralize the mixture to a pH of ~5.5 using a sodium hydroxide solution.

-

Extraction & Isolation: Remove any resinous material. Filter the solid and wash with distilled water, followed by ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all organic phases.

-

Purification: Remove the ethyl acetate via distillation under reduced pressure to yield crude 6-methoxyquinoline, which can be further purified by vacuum distillation or chromatography.

Step 2: Nitration of 6-Methoxyquinoline

Electrophilic nitration of the quinoline ring typically occurs on the benzene ring portion. In the case of quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline.[11] The methoxy group at the C6 position is an ortho-, para-director. Therefore, nitration is strongly directed to the C5 position (ortho) and the C7 position (para). The C5 position is generally favored.

Proposed Experimental Protocol:

-

Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline, carefully maintaining the temperature below 10 °C. The reaction is highly exothermic and requires strict temperature control to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-3 hours), monitoring progress by TLC.

-

Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product should precipitate. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate any remaining product.

-

Purification: Collect the crude solid by filtration. The primary product is expected to be 6-methoxy-5-nitroquinoline, but isomers may be present. Purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications and Chemical Reactivity

While specific applications for 6-methoxy-5-nitroquinoline are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis.

Intermediate for Pharmaceutical Agents

Many biologically active molecules are derived from the 5-nitroquinoline scaffold. For example, Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial and has been repurposed for its potent anti-cancer and anti-parasitic activities.[12] The activity of these compounds is often linked to their ability to chelate metal ions, a property influenced by the substitution pattern.

The 6-methoxy-5-nitroquinoline scaffold provides a key starting point for developing novel analogues. The nitro group can be readily reduced to an amine (5-amino-6-methoxyquinoline), which serves as a crucial handle for further functionalization via amide coupling, reductive amination, or diazotization reactions to build molecular complexity and explore structure-activity relationships.

Reactivity of the Nitroquinoline Core

The presence of the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). Research on related 5-nitroquinolines has shown that they can undergo nucleophilic substitution of hydrogen, particularly at the ortho-position (C6) relative to the nitro group, under specific conditions.[13] This reactivity opens pathways to novel derivatives that would be inaccessible through other routes.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for 6-methoxy-5-nitroquinoline. However, based on the data for its precursor, 6-methoxyquinoline,[14][15] and the known hazards of nitro-aromatic compounds, a cautious approach is mandatory.

-

Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. Nitro-aromatic compounds are often treated as potential mutagens and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Prevent release into the environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

6-Methoxy-5-nitroquinoline is a chemical intermediate with significant, albeit largely untapped, potential. Its molecular formula of C₁₀H₈N₂O₃ and molecular weight of 204.18 g/mol are well-established.[2][3][5] While a dedicated synthesis protocol is not published, a logical pathway via the nitration of 6-methoxyquinoline provides a clear route for its preparation in the laboratory. Its structural similarity to known bioactive molecules makes it a compelling target for researchers in drug discovery and a versatile building block for synthetic chemists. Proper characterization and adherence to stringent safety protocols are essential for its successful and safe application.

References

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Organic Syntheses. (1955). 6-methoxy-8-nitroquinoline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 28(23), 7793. [Link]

-

Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

Sources

- 1. mzCloud – 6 Methoxyquinoline [mzcloud.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 6623-91-2 CAS MSDS (6-METHOXY-5-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-METHOXY-5-NITROQUINOLINE(6623-91-2) IR2 spectrum [chemicalbook.com]

- 8. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Page loading... [guidechem.com]

- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.no [fishersci.no]

An In-Depth Technical Guide to the Chemical Structure and Therapeutic Potential of 6-Methoxy-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of specific substituents, such as methoxy and nitro groups, can profoundly influence the pharmacological profile of these molecules. This guide provides a comprehensive technical overview of 6-methoxy-5-nitroquinoline, a derivative with significant, albeit underexplored, potential in drug discovery. While direct experimental data for this specific isomer is limited, this document synthesizes information from closely related analogues to present a robust analysis of its chemical properties, a plausible synthetic route, detailed characterization parameters, and a well-reasoned exploration of its potential as an anticancer and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic promise of 6-methoxy-5-nitroquinoline.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, as well as its interaction with biological targets.

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. Conversely, the nitro group (-NO₂), a strong electron-withdrawing group, can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and biological activity. The specific regioisomeric placement of these two functional groups, as in 6-methoxy-5-nitroquinoline, is expected to confer a unique pharmacological profile, making it a compelling candidate for further investigation.

Physicochemical Properties of 6-Methoxy-5-nitroquinoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Based on its chemical structure and data from commercial suppliers, the key properties of 6-methoxy-5-nitroquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 6623-91-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | 101-103°C | Inferred from closely related compounds |

| Boiling Point | 371.9 ± 27.0 °C (Predicted) | Inferred from closely related compounds |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | Inferred from closely related compounds |

| Solubility | Expected to be soluble in organic solvents like chloroform, ethyl acetate, and acetonitrile | Inferred |

Synthesis of 6-Methoxy-5-nitroquinoline: A Proposed Route

Synthesis of the Precursor: 6-Methoxyquinoline

The synthesis of 6-methoxyquinoline can be achieved via the Skraup synthesis, a classic method for preparing quinolines. A detailed protocol is provided in the Chinese patent CN103804289A.[2]

Reaction Scheme:

Caption: Skraup synthesis of 6-methoxyquinoline.

Experimental Protocol (Adapted from CN103804289A): [2]

-

To a reaction vessel, add p-anisidine, glycerol, and an oxidizing agent such as p-methoxy nitrobenzene.

-

Slowly add concentrated sulfuric acid while stirring. The patent also suggests the addition of ferrous sulfate and boric acid as inhibitors to control the reaction's exothermicity.[2]

-

Heat the reaction mixture to reflux (approximately 140°C) for several hours.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

-

The crude product is then isolated and purified, typically by extraction with an organic solvent followed by distillation or recrystallization.

Proposed Synthesis of 6-Methoxy-5-nitroquinoline via Nitration

The introduction of the nitro group at the C5 position of 6-methoxyquinoline can be achieved through electrophilic aromatic substitution (nitration). The methoxy group at C6 is an ortho-, para-director. Since the para position (C7) is sterically hindered, nitration is expected to occur at the ortho position (C5).

Reaction Scheme:

Caption: Proposed synthesis of 6-methoxy-5-nitroquinoline.

Proposed Experimental Protocol:

-

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and then dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to obtain pure 6-methoxy-5-nitroquinoline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

-

Aromatic Protons: Signals for the five aromatic protons are expected in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system and the influence of the substituents.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Aromatic Carbons: Nine signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) and the carbons in its vicinity will be shifted downfield. The carbon bearing the methoxy group (C6) will be shifted upfield.

-

Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected in the regions of 1500-1550 cm⁻¹ (asymmetric stretch) and 1335-1385 cm⁻¹ (symmetric stretch).

-

C-O Stretching (Methoxy Group): A strong absorption band is anticipated in the region of 1230-1275 cm⁻¹ for the aryl-alkyl ether linkage.

-

C=C and C=N Stretching (Quinoline Ring): Multiple bands are expected in the 1450-1620 cm⁻¹ region.

-

C-H Stretching (Aromatic and Methoxy): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methoxy C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of 6-methoxy-5-nitroquinoline (204.18 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (M-15) or a formyl radical (M-29). The presence of the nitro group will also lead to characteristic fragmentation patterns, including the loss of NO₂ (M-46) or NO (M-30).

Chemical Reactivity

The chemical reactivity of 6-methoxy-5-nitroquinoline is dictated by the interplay of the electron-rich methoxy group and the electron-deficient nitro group on the quinoline ring system.

-

Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group at the C5 position activates the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This makes the molecule a valuable intermediate for the synthesis of more complex derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-6-methoxyquinoline is a key intermediate for the synthesis of a wide range of biologically active compounds.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the quinoline ring is expected to be challenging due to the deactivating effect of the nitro group.

Potential Applications in Drug Development

The structural features of 6-methoxy-5-nitroquinoline suggest its potential as a lead compound in several therapeutic areas, primarily in oncology and infectious diseases. This is based on the well-documented biological activities of related nitroquinoline and methoxyquinoline derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives. The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.

-

Structure-Activity Relationship: The presence of a nitro group on the quinoline scaffold has been shown to enhance anticancer activity in some cases. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent anticancer effects. The methoxy group can also contribute to cytotoxic activity, as seen in various methoxyflavone analogs.[3] The combination of these two functional groups in 6-methoxy-5-nitroquinoline presents a promising avenue for the development of novel anticancer agents.

-

Potential Mechanisms of Action:

-

Enzyme Inhibition: Nitroquinoline derivatives have been reported to inhibit key enzymes involved in cancer progression, such as cathepsin B and Epidermal Growth Factor Receptor (EGFR).

-

Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells through various signaling pathways.

-

Anti-Angiogenic Effects: Some quinoline derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Workflow for In Vitro Anticancer Activity Screening:

Caption: A typical workflow for evaluating the in vitro anticancer activity of a novel compound.

Antimicrobial Potential

Quinolone antibiotics are a well-established class of antibacterial agents. The quinoline scaffold is also found in numerous compounds with antifungal and antiparasitic activity.

-

Structure-Activity Relationship: The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The presence of a methoxy group has been shown to enhance the antibacterial activity of some pyrazoline derivatives.[4] Nitro-containing heterocycles are also known for their broad-spectrum antimicrobial properties.

-

Potential Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for quinolone antibiotics.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives may interfere with the integrity of the bacterial cell wall.

-

Inhibition of Key Metabolic Pathways: The compound could potentially inhibit essential enzymes in microbial metabolic pathways.

-

Safety and Handling

Detailed safety information for 6-methoxy-5-nitroquinoline is not extensively documented. However, based on the known hazards of related compounds, appropriate safety precautions should be taken when handling this chemical. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

6-Methoxy-5-nitroquinoline represents a promising, yet underexplored, scaffold in the field of medicinal chemistry. This in-depth technical guide, by synthesizing available data from closely related compounds, provides a solid foundation for its further investigation. The proposed synthetic route is logical and based on well-established chemical principles. The predicted spectroscopic data offer a roadmap for its characterization. Most importantly, the analysis of its structural features in the context of known structure-activity relationships for anticancer and antimicrobial quinoline derivatives strongly suggests that 6-methoxy-5-nitroquinoline is a high-priority candidate for synthesis and biological evaluation.

Future research should focus on the following areas:

-

Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and the full spectroscopic characterization of 6-methoxy-5-nitroquinoline are of paramount importance.

-

In Vitro Biological Evaluation: Comprehensive screening of the compound against a diverse panel of cancer cell lines and pathogenic microbes is necessary to ascertain its therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 6-methoxy-5-nitroquinoline will be crucial for its rational development as a drug candidate.

-

Lead Optimization: Should promising biological activity be identified, a systematic medicinal chemistry campaign to synthesize and evaluate analogs of 6-methoxy-5-nitroquinoline could lead to the discovery of even more potent and selective therapeutic agents.

By providing this comprehensive overview, we hope to stimulate further research into this intriguing molecule and unlock its full therapeutic potential.

References

-

SpectraBase. (n.d.). 6-Methoxy-4-methyl-5-nitroquinoline - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

-

MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

National Center for Biotechnology Information. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

ResearchGate. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. [Link]

-

Journal of Research in Pharmacy. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

-

MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]

-

National Center for Biotechnology Information. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

-

Taylor & Francis Online. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

-

ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

YouTube. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroquinoline

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-methoxy-5-nitroquinoline (CAS No. 6623-91-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes established spectroscopic principles with predictive data analysis to facilitate the unambiguous identification and structural elucidation of this important quinoline derivative. We present detailed methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃.[1] Its structure, featuring a quinoline core substituted with a methoxy group at position 6 and a nitro group at position 5, makes it a valuable scaffold in medicinal chemistry and materials science. The electronic interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique chemical environment that is reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity, chemical environment, and functional groups present. This guide establishes a self-validating protocol where data from NMR, IR, and MS are integrated to provide a cohesive and definitive structural assignment.

Key Physicochemical Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities provides direct evidence of atomic connectivity.

Experimental Protocol for NMR Analysis

A standardized protocol ensures data quality and comparability across experiments.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 6-methoxy-5-nitroquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[3] The choice of solvent can influence chemical shifts; consistency is key.

-

¹H NMR Acquisition:

-

Utilize a spectrometer with a field strength of 400 MHz or higher.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Employ a proton-decoupled pulse sequence.

-

Parameters often include a 30° pulse width, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.[3]

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one singlet in the aliphatic region for the methoxy group. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methoxy-5-nitroquinoline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H-2 | ~8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.2, 1.5 | Adjacent to ring nitrogen; coupled to H-3 and H-4. |

| H-3 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.4, 4.2 | Coupled to both H-2 and H-4. |

| H-4 | ~8.6 - 8.8 | Doublet of doublets (dd) | J ≈ 8.4, 1.5 | Deshielded by proximity to the nitro group's anisotropic field; coupled to H-3 and H-2. |

| H-7 | ~7.2 - 7.4 | Doublet (d) | J ≈ 9.0 | Shielded by the adjacent electron-donating methoxy group; coupled to H-8. |

| H-8 | ~8.0 - 8.2 | Doublet (d) | J ≈ 9.0 | Coupled to H-7. |

| -OCH₃ | ~4.0 - 4.1 | Singlet (s) | N/A | Characteristic chemical shift for an aromatic methoxy group.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxy-5-nitroquinoline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | ~152 | Adjacent to nitrogen. |

| C-3 | ~122 | Standard aromatic C-H. |

| C-4 | ~135 | Influenced by proximity to the nitro group. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~140 | Directly attached to the electron-withdrawing nitro group. |

| C-6 | ~158 | Attached to the electron-donating methoxy group (downfield shift). |

| C-7 | ~108 | Shielded by the ortho-methoxy group. |

| C-8 | ~125 | Standard aromatic C-H. |

| C-8a | ~145 | Bridgehead carbon adjacent to nitrogen. |

| -OCH₃ | ~56 | Typical shift for a methoxy carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol for FT-IR Analysis

Methodology:

-

Sample Preparation: For a solid sample, the most common method is the preparation of a potassium bromide (KBr) pellet.[3] Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a transparent disk.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected Infrared Absorption Bands

The IR spectrum of 6-methoxy-5-nitroquinoline will be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic system.

Table 3: Characteristic IR Absorption Bands for 6-Methoxy-5-nitroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the methoxy group protons. |

| ~1550-1510 | Asymmetric NO₂ Stretch | Strong | A key, high-intensity peak confirming the presence of the nitro group.[5] |

| ~1360-1320 | Symmetric NO₂ Stretch | Strong | The second characteristic strong peak for the nitro functional group.[5] |

| ~1620-1580 | C=N and C=C Aromatic Ring Stretching | Medium-Strong | Multiple bands are expected from the quinoline core vibrations.[5] |

| ~1250-1200 | Aryl-O Asymmetric Stretch | Strong | Characteristic of the C-O bond in the aryl ether (methoxy group). |

| ~1050-1000 | Aryl-O Symmetric Stretch | Medium | Characteristic of the C-O bond in the aryl ether. |

| ~900-675 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes provide information on the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a final confirmation of its identity.

Experimental Protocol for MS Analysis

Methodology:

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when introduced via a liquid stream (e.g., from an HPLC). For direct analysis of a solid, Electron Ionization (EI) can be used.

-

Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass, which can be used to confirm the molecular formula.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.

Expected Mass Spectrum Data

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): The mass spectrum should exhibit a prominent peak corresponding to the molecular weight of the compound.

-

Calculated Exact Mass: 204.0535 g/mol

-

Expected Peak (EI): m/z 204 (M⁺˙)

-

Expected Peak (ESI, positive mode): m/z 205 ([M+H]⁺)

-

-

Fragmentation Pattern: Under EI conditions, nitroaromatic compounds often exhibit characteristic fragmentation pathways.

-

Loss of NO₂: A significant fragment at m/z 158 (M - 46), resulting from the cleavage of the C-N bond.

-

Loss of NO and CO: Subsequent fragmentation of the m/z 158 ion may occur, such as the loss of a carbonyl group (CO) to give a fragment at m/z 130.

-

Loss of Methoxy Group: Fragmentation involving the methoxy group, such as the loss of a methyl radical (•CH₃) to give m/z 189 or the loss of formaldehyde (CH₂O) from the ring, is also plausible.

-

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach ensures trustworthiness. For instance, the molecular formula C₁₀H₈N₂O₃ confirmed by HRMS must be consistent with the 10 carbon signals and 8 proton signals (5 aromatic + 3 methoxy) observed in the NMR spectra. Furthermore, the key functional groups (NO₂, -OCH₃) identified by characteristic IR stretches must be consistent with the structural fragments deduced from NMR and the fragmentation patterns seen in MS.

Caption: Key structural features and their expected spectroscopic signals.

Conclusion

The structural elucidation of 6-methoxy-5-nitroquinoline is reliably achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, functional group identification from FT-IR, and molecular weight confirmation from MS, researchers can be highly confident in the identity and purity of their material. The predictive data and standardized protocols within this guide serve as a robust reference for scientists engaged in the synthesis and application of novel quinoline-based compounds.

References

- BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Available at: [Link]

Sources

Introduction: The Versatile Scaffold of Nitroquinolines

An In-depth Technical Guide on Nitroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitroquinoline compounds, a class of heterocyclic aromatic molecules, have carved a significant niche in the fields of medicinal chemistry, toxicology, and drug development.[1] Their fundamental structure consists of a quinoline core—a fused bicyclic system of a benzene and a pyridine ring—substituted with one or more nitro groups.[1][2] This arrangement imparts a unique electronic architecture, rendering these compounds biologically active in diverse ways. From potent carcinogens used to model human cancers to promising therapeutic agents, the functional plasticity of the nitroquinoline scaffold is remarkable.

This technical guide provides a comprehensive exploration of nitroquinoline compounds, moving from their fundamental synthesis and characterization to their complex mechanisms of action and structure-activity relationships. We will delve into the dual nature of these molecules, highlighting the well-studied carcinogenicity of compounds like 4-nitroquinoline 1-oxide (4-NQO) and the therapeutic potential of derivatives such as nitroxoline as antimicrobial and anticancer agents.[3][4][5] By synthesizing field-proven insights with detailed experimental protocols, this guide serves as an essential resource for professionals seeking to understand and harness the power of this important chemical class.

Part 1: Synthesis and Characterization of Nitroquinoline Compounds

The biological utility of any compound is contingent on its precise synthesis and rigorous characterization. The placement of the nitro group on the quinoline ring is critical to its function, necessitating controlled and well-understood synthetic strategies.

Core Synthetic Methodologies

The synthesis of nitroquinolines is primarily achieved through the electrophilic nitration of a pre-formed quinoline ring or by constructing the quinoline ring from already nitrated precursors.

-

Direct Nitration of Quinoline: While seemingly straightforward, the direct nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][6] Achieving regioselectivity for other positions often requires more sophisticated, multi-step approaches.

-

Ring-Forming Reactions: Classic quinoline syntheses, such as the Skraup reaction, can be adapted to produce specific isomers.[7] For instance, starting with an appropriately substituted aniline allows for the construction of a defined quinoline core, which can then be further functionalized.[4][8]

-

N-Oxidation Followed by Nitration: A robust method for synthesizing the widely studied 4-nitroquinoline 1-oxide (4-NQO) involves a two-step process. First, the quinoline nitrogen is oxidized to an N-oxide, which then directs the subsequent nitration specifically to the 4-position.[9][10]

This protocol outlines the synthesis of 4-NQO from quinoline, a foundational method in this field.[9][10]

Step 1: N-Oxidation of Quinoline

-

Reaction Setup: In a round-bottom flask, dissolve quinoline in glacial acetic acid.

-

Oxidation: While stirring, add 30-35% hydrogen peroxide portion-wise. The reaction is exothermic and should be maintained at 60-70°C, using a water bath for cooling if necessary.[9]

-

Reaction Monitoring: Heat the mixture for several hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting quinoline.[9]

-

Isolation: After completion, cool the reaction mixture. Carefully neutralize it with a base like sodium carbonate. Extract the resulting quinoline 1-oxide with an organic solvent such as chloroform.

-

Purification: Purify the crude product by distillation under reduced pressure or by crystallization to yield pure quinoline 1-oxide.[9]

Step 2: Nitration of Quinoline 1-Oxide

-

Reaction Setup: Add the purified quinoline 1-oxide to concentrated sulfuric acid at a controlled temperature (e.g., 0°C).

-

Nitration: Slowly add a nitrating agent, such as potassium nitrate, to the stirred solution.[10] Allow the reaction to proceed at room temperature.

-

Isolation: Pour the reaction mixture onto crushed ice. The solid 4-nitroquinoline 1-oxide will precipitate out.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Analytical Characterization

Confirming the identity and purity of synthesized nitroquinoline compounds is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Principle & Application | Expected Observations for a Typical Nitroquinoline |

| NMR Spectroscopy | Provides detailed information about the molecular structure. | ¹H NMR: Signals in the aromatic region (7-9 ppm). ¹³C NMR: The carbon atom directly attached to the electron-withdrawing nitro group (e.g., C4 in 4-NQO) will be shifted significantly downfield.[1] |

| IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Strong, characteristic absorption bands for the nitro (NO₂) group: asymmetric stretching around 1550-1500 cm⁻¹ and symmetric stretching around 1360-1300 cm⁻¹.[1][8] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. A common fragmentation pathway involves the loss of the nitro group (a loss of 46 m/z).[1][8] |

| HPLC/GC | Separates, identifies, and quantifies the compound in a mixture. | A reversed-phase C18 column with a gradient of water/acetonitrile is a common starting point for HPLC analysis with UV detection.[1][11] |

Part 2: Biological Activities and Core Mechanisms of Action

Nitroquinolines exhibit a fascinating duality, acting as both potent toxins and promising therapeutics. Their biological effects are intimately linked to the metabolic activation of the nitro group and interactions with key cellular macromolecules.

Carcinogenicity and Genotoxicity: The Case of 4-NQO

4-Nitroquinoline 1-oxide is a well-established mutagen and carcinogen, widely used in research as a positive control in genotoxicity assays and to induce oral carcinogenesis in animal models that closely mimics human disease.[3][12][13][14] Its toxicity is not direct; it requires metabolic activation to exert its effects.

Mechanism of Action:

-

Metabolic Activation: 4-NQO is a pro-carcinogen. In the cell, its nitro group is enzymatically reduced to form the highly reactive ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[2][3][12][13]

-

DNA Adduct Formation: 4-HAQO covalently binds to DNA, forming stable adducts, primarily with guanine and adenine residues.[3][12][15] These adducts disrupt normal DNA replication and repair processes, leading to mutations that can initiate cancer.

-

Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS), which cause further oxidative damage to DNA and other cellular components.[2][3]

-

Enzyme Inhibition: 4-NQO has been shown to trap topoisomerase I in a cleavage complex with DNA, leading to irreversible DNA strand breaks.[2][15]

Caption: Metabolic activation and genotoxic mechanisms of 4-NQO.

Anticancer Activity

Paradoxically, the same chemical properties that make some nitroquinolines carcinogenic can be harnessed for anticancer therapy. Many derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][16][17]

Key Compound: Nitroxoline (8-Hydroxy-5-nitroquinoline) Nitroxoline is an approved antibiotic that has been repurposed and investigated for its potent anticancer properties.[4][5][18]

Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Nitroxoline is a noncompetitive inhibitor of Cathepsin B, an enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[18] Other derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[17]

-

Induction of Apoptosis: Nitroquinolines can induce programmed cell death (apoptosis) in cancer cells by generating oxidative stress and disrupting mitochondrial function.[4][5]

-

Anti-Biofilm and Metal Chelation: By chelating essential metal ions, nitroxoline can disrupt processes vital for cancer cell survival and proliferation.[18]

Caption: Proposed anticancer mechanisms of nitroquinoline compounds.

Antimicrobial Activity

Nitroxoline is a prime example of a nitroquinoline used as an antimicrobial agent, primarily for treating urinary tract infections.[19][20] Its mechanism is distinct from many conventional antibiotics, making it a valuable agent in the face of growing antimicrobial resistance.[19][21]

Mechanisms of Antimicrobial Action:

-

Metal Ion Chelation: Nitroxoline's primary mechanism involves binding to divalent metal ions like iron (Fe²⁺) and zinc (Zn²⁺). These ions are critical cofactors for many bacterial enzymes, and their sequestration disrupts essential metabolic processes.[18][19]

-

Biofilm Inhibition: Bacterial biofilms, which are notoriously difficult to treat, rely on metal ions for the structural integrity of their extracellular matrix. By chelating these ions, nitroxoline inhibits biofilm formation and can even disperse pre-formed biofilms.[18][19][20]

-

Pleiotropic Effects: Rather than targeting a single protein, nitroxoline appears to exert broad stress on bacterial physiology through metal dysregulation and membrane damage, making it harder for bacteria to develop resistance.[19]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications to the nitroquinoline scaffold influence biological activity is crucial for the rational design of new drug candidates. SAR studies help to optimize potency and selectivity while minimizing toxicity.

| Structural Modification | Effect on Biological Activity | Rationale / Example |

| Position of Nitro Group | Critically determines the type and potency of activity. | The 8-nitro substitution (as in 5-Fluoro-2-methyl-8-nitroquinoline) appears key for enhancing cytotoxic activity against cancer cells.[16] 3-nitroquinolines have also been identified as a new class of EGFR inhibitors.[17] |

| Substitution on the Carbocyclic Ring | Modulates physicochemical properties and target binding. | A fluorine atom at the 5-position can enhance metabolic stability and cytotoxicity.[16][22] The combination of a 5-fluoro and 8-nitro group presents a promising framework for novel antiproliferative agents.[16] |

| Substitution on the Heterocyclic Ring | Can influence selectivity and potency. | In a related series of 6-nitroquinazolines, an unsubstituted piperazine ring at the C7-position was found to be essential for inhibitory activity against both TNF-α production and T-cell proliferation.[23] |

| N-Oxide Group | Alters electronic properties and metabolic fate. | The N-oxide in 4-NQO is essential for its metabolic activation pathway and potent carcinogenicity.[3] |

Part 4: Key Experimental Protocols in Nitroquinoline Research

Reproducible and well-controlled experiments are the bedrock of scientific integrity. The following protocols are standard methodologies used to evaluate the biological activities of nitroquinoline compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a widely accepted proxy for cell viability and cytotoxicity.[3][16]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-468, A431) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.[3][17]

-

Compound Treatment: Prepare serial dilutions of the test nitroquinoline compound. Treat the cells with these various concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product. Incubate for 2-4 hours.[3]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at an appropriate wavelength (e.g., ~570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.[4]

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

In Vivo Carcinogenesis Model: 4-NQO in Drinking Water

This model is frequently used to study the progression of oral squamous cell carcinoma.[3]

Step-by-Step Methodology:

-

Animal Acclimatization: House mice or rats in a controlled environment for at least one week before the experiment begins.[3]

-

Carcinogen Preparation: Dissolve 4-NQO in propylene glycol and then dilute it in the drinking water to the target concentration (e.g., 50-100 µg/mL). Prepare this solution fresh weekly.[3]

-

Administration: Provide the 4-NQO-containing drinking water to the experimental group ad libitum. The control group receives drinking water with the same concentration of propylene glycol only. The treatment period typically lasts from 8 to 20 weeks.[3]

-

Monitoring: Monitor the animals weekly, recording body weight and visually inspecting the oral cavity for the development of lesions.

-

Tissue Collection: At the end of the study period, euthanize the animals according to approved ethical protocols. Excise the tongue and other relevant tissues.

-

Histopathological Analysis: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section them. Stain the sections with hematoxylin and eosin (H&E) to microscopically examine for signs of dysplasia and carcinoma.[3]

Part 5: Toxicology and Safe Handling

Given the potent biological activities of nitroquinoline compounds, particularly the proven carcinogenicity of 4-NQO, strict safety protocols are mandatory during handling and experimentation.[24]

-

Carcinogenic Hazard: 4-NQO is a known carcinogen and mutagen.[12][24] It is classified as a substance that may cause cancer and genetic defects.[25][26]

-

Acute Toxicity: Many nitroquinolines are harmful if swallowed, inhaled, or in contact with skin.[25][27]

-

Metabolic Toxicity: The enzymatic reduction of the nitro group can produce toxic intermediates like nitroso and hydroxylamine compounds that can react with cellular biomolecules.[28]

-

Handling Precautions: Always handle nitroquinoline compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[26] Avoid inhalation of dust or aerosols and prevent skin contact.

Conclusion and Future Perspectives

The nitroquinoline scaffold represents a versatile and powerful platform in chemical biology and drug discovery. The journey from identifying 4-NQO as a potent carcinogen to repurposing nitroxoline as an effective antimicrobial and anticancer agent highlights the profound impact of structural chemistry on biological function.[14][29] The diverse mechanisms of action—from DNA adduct formation and enzyme inhibition to metal chelation and biofilm disruption—underscore the vast potential of this compound class.

Future research should focus on the systematic synthesis and evaluation of novel nitroquinoline derivatives to build more comprehensive structure-activity relationship models.[16] Elucidating the precise molecular targets and off-target effects will be critical for developing compounds with improved therapeutic indices. As our understanding of cancer biology and microbial resistance deepens, the unique properties of nitroquinolines offer promising new avenues for designing next-generation therapeutics to address pressing global health challenges.[30][31]

References

- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAnpkqrczQtsMU8aONWZAKjgl91ExABZhIYbwTCtPp6Bo3qBXr1v6eh5m7kk0h3iwlHgKDtq-G2oPgeAh9IBghx903ZisTgWdTTr-URLMlOgfWZaVVFMyF5I8Q677YJt6HuZKywlNUaHAhRoDdvKdlcEMWxeJKKPEsSoMF-vDJ8MLDSFlNmPERaKsSWphQ8jSe1w_GDHzXZ8lLHGAHOTXV5fhQfdSyfH5IjxN__ZI=]

- Navigating the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methyl-8- nitroquinoline Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CyavGF3QzskBk318wN3m1FddUtH_rXScJTtjE03V0zn2ydDdH55x_qlhFfcY0le3yKsW1yEwINHU2p61GnXy_D0vHbANvPx81Qrsq2KiPuiYxyOgvdsQW9DSjODShQoDoV89F8WVigJnWcJ6L8GGVgX7OZaGGWNaSHnEXAfHVhTSZn6flqCuUqpkrPNPHWTiehRTZbEUAbSaL2jyGsd-wRBIkPW8DJ8Ou-4sbcpAlA_gK3udvrtv8kdf9TTNhZmQs_Ypq5h5AeG8EJJRn-xgDZ0l3kNZy5yVzSqoqPeYPV81oMHFQtGQjGRRKAs5]

- A Comparative Guide to the Experimental Protocols of 4-Nitroquinoline 1-Oxide (4-NQO) and Its Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESJFIIx135VxIEqQf6GnUmJDdF9z84We7Sis7G_QBgbccluh943PHb8FTz8ssm-xklhz3_4aseAJNbHBN4E2eIEF5RvhcrIo-4UuOnxw9OWs8e6wrGgZ1bjb-8pm15M6kYpB_X7BEsZQF17Ac4c21Fvg_iUk0iU_XQg4ANHlQgQu4TJ6TTGAFWAk4DWbBMQH8H84iwwQBlKyJfjzmT8sp6mhzNoKmKpi2UFvkejGlh9GsfT8Zz_IvA8TAqAx5THXb6nBVcEQ==]

- 4-Nitroquinoline 1-oxide - Wikipedia. [https://en.wikipedia.org/wiki/4-Nitroquinoline_1-oxide]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [https://iipseries.org/journals/ftcn/e-isbn-978-93-90746-87-9/chapter-1/]

- Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. [https://www.kingsland-china.com/embracing-innovation-the-future-applications-of-best-8-hydroxy-5-nitroquinoline-in-global-industries.html]

- Antibacterial activity of nitroquinoline - Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [https://www.prfl-chem.com/news/antibacterial-activity-of-nitroquinoline-79352935.html]

- The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNGZfcneB9X0sQp-mdqbf6BZOgW6y7wGAmccO_-QyxN3V2tZKCXeDCIIAIyv6OJDqGTbx3tSEKNN90EZomYsT6_pMuITA_83odhwuXwDEieGpaEKeR4yZ32E2JEcD2XR5wfY2jsTBBu_xk4lMxfKIZQcE4AqjZNmkt8EhPw9SPwOcDYNbMtdNLnDGymaZdp4aMQoHPPwtCy1JSoJ6DH-Fdgf4WXUToLbPMidB87yAnEIkDHkgXE2-kFL1aOKUtfm4IyG1C_v5HFmCVkzzmp-rN]

- The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4565860/]

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [https://www.mdpi.com/2076-0817/13/7/521]

- Nitroxoline - Wikipedia. [https://en.wikipedia.org/wiki/Nitroxoline]

- Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. [https://pubmed.ncbi.nlm.nih.gov/22471830/]

- 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes - AACR Journals. [https://aacrjournals.

- 4-Nitroquinoline N-oxide - Santa Cruz Biotechnology. [https://www.scbt.com/p/4-nitroquinoline-n-oxide-56-57-5]

- Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - MDPI. [https://www.mdpi.com/2072-6694/16/9/1660]

- An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Rj3ueGoPAGk9MDCm9onkO_pg_pa5CcKzdQg_2cMKmZBNJ_pp1dizHvnOcCk4q_Q_-4QP4ePoRsLetqr3wAehWgTYlI8H5vgSjukJF-A-91A278E6e8wQ-TD10TkFvN481Qrewurfe5SNJsyo-swPFGeW3-49YIxgj3eDADoedLQ3aHOTc506skphwMwdkp0vL3dXPPEgf5bMYw4_oyOE8Yw26E7Le-ELsQ==]

- A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCVwZk3DfiQX_-SpRjV0JBvC4UM605WHWIw27CeuFFu4jMb3xlrH7Hihn7O9FT0MizSq7gUbB0CnQx7AHiyLH47RgVPIlxWaXfQTNCd3z2H-VHAMdNJmL24Xa5nzBPnxSCo7gdI2utUn7kneC0FWuVv8T_5XpWjCm_U0wNXztYZzGNB0rU4fuo9wGDgYu-3FWYl9bf349cBekmWChsPxUauQ1jINM5wTa8r0Ak85R81bcc9hrk-lTKcS5xy8un]

- Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. [https://pubmed.ncbi.nlm.nih.gov/12192139/]

- An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN_ZclB0xiAONRkv05BB09EVj0c8ccv-X4fUTNwbSOAf_iyeYx5Lsy3JQJYXzjPy-21rqCFsoW0Sf6m_CukSigoKDg6bjzZWkP97yE9goklnehBpnEQrex1tz_PbVXgCMzveSxOM-FPXqp04b8iGWeHDWLXmlL_8SIoKnJlvHlPhreR-6rnY3WdNRfTFerDeqAT68vYkDgqepBR8ZF7ZsE16FMrcoMaRofstRZjXTZMjZFo1B8tBFkriZfupNzr_ttNwJiw0tIrSboH_CGyw==]

- OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [https://www.kingsland-china.com/oem-8-hydroxy-5-nitroquinoline-mechanism-of-action-explained.html]

- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed. [https://pubmed.ncbi.nlm.nih.gov/16448841/]

- the synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives 1 - ACS Publications. [https://pubs.acs.org/doi/10.1021/jo01170a011]

- Synthesis routes of nitroquinoline derivatives 4; Reagents and conditions - ResearchGate. [https://www.researchgate.net/figure/Synthesis-routes-of-nitroquinoline-derivatives-4-Reagents-and-conditions-i-acrolein_fig2_265355152]

- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. [https://www.taylorfrancis.com/chapters/mono/10.1201/9780429260172-13/synergistic-combinations-hyperthermia-inhibitors-nucleic-acids-protein-synthesis-daniel-burkhardt-peter-ghosh]

- 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline]

- NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N) - Probes & Drugs. [https://www.probesdrugs.com/nitroxoline-pd000164.html]

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [https://www.mdpi.com/1420-3049/25/21/5039]

- Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ResearchGate. [https://www.researchgate.net/publication/382902035_Antimicrobial_activity_of_clioquinol_and_nitroxoline_a_scoping_review]

- An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTCHx29mg1myqnYFmFvlcHLBVOU4N-EcOCMXLbSoM0sCJKYp2QxJDeT-3hqqyeMEGmp_4AR3yArbJ2UPOgY7ABh8vUhUCw9OV2ALGRaOMjCWCmS0bVOUZ_UVa09rSrLtui5JZXcM40SPJHqJUjOts58VyLKrty9x9cqhENPv1kcpQqr6KPAJKEtqdDStcha87alAEkxFFucTUknyxObU4V-IZleeWKxeC0mqveW0fzbCuFhMQgN5t9W6OdHgPVLoOJ3_PE]

- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed. [https://pubmed.ncbi.nlm.nih.gov/28262524/]

- 5-Nitroquinoline - Safety Data Sheet - ChemicalBook. [https://www.chemicalbook.com/ShowMSDSByCAS_607-34-1.htm]

- The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed. [https://pubmed.ncbi.nlm.nih.gov/18919732/]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. [https://patents.google.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. [https://www.researchgate.net/publication/51608985_Nitroxoline_8-hydroxy-5-nitroquinoline_is_more_a_potent_anti-cancer_agent_than_clioquinol_5-chloro-7-iodo-8-quinoline]

- Review on recent development of quinoline for anticancer activities. [https://www.heraldopenaccess.us/openaccess/review-on-recent-development-of-quinoline-for-anticancer-activities]

- 4-NITROQUINOLINE-N-OXIDE. [https://www.alfa.com/en/msds/?

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. [https://www.researchgate.

- A Researcher's Guide to Control Experiments for In Vitro Studies of 4-prop-2-enoxy-1H-quinolin-2 - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2u_iYN6tS-r8g0aszw5BDH-qusbe71smOQATxfvTb_O_h2CAnZBovg_gcPZmQyMwc60A123MW6K1TgBoQLzrVlcqGX0Efz-fQFBRLfAfFUEGr68ZiaX7g5X2jsEm9MKFiy8qXheMz6aHeGTX8O8VYLxWd5I_3AWoXXYAvEmSDn29XFDnXbNSkmXqHtNMq5GFEE33CA8hC2-aClHQV1VdD6ISEIV0iRyq4x3y1IE1syRIYT7H2YN05CiPNA4HJrfUEJg==]

- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. [https://www.researchgate.

- 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem - NIH. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitroquinoline]

- Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline) - ResearchGate. [https://www.researchgate.net/figure/Chemical-structure-of-8-Hydroxy-5-nitroquinoline-nitroxoline_fig1_377461998]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitroxoline - Wikipedia [en.wikipedia.org]

- 19. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 20. NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N) [probes-drugs.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. aniara.com [aniara.com]

- 27. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. chemicalkland.com [chemicalkland.com]

- 31. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]